molecular formula C10H7ClFN3O2 B1463860 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338667-00-7

1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1463860
CAS No.: 1338667-00-7
M. Wt: 255.63 g/mol
InChI Key: YDPAMHUYLIYTRS-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClFN3O2C_{12}H_{11}ClFN_3O_2 with a molecular weight of 283.69 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the Huisgen cycloaddition. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi.

  • Case Study : A study evaluated several triazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potent antibacterial properties .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

  • Research Findings : In vitro assays revealed that certain triazole compounds significantly inhibited COX-1 and COX-2 activities. For instance, IC50 values were reported at 19.45 μM for COX-1 and 23.8 μM for COX-2 inhibition . These findings suggest a potential role in treating inflammatory diseases.

Xanthine Oxidase Inhibition

Another area of research focuses on the inhibition of xanthine oxidase, an enzyme involved in uric acid production.

  • Study Insights : In a study evaluating various triazole derivatives as xanthine oxidase inhibitors, one derivative exhibited submicromolar potency. Kinetic studies indicated that it acted as a mixed-type inhibitor . This suggests potential applications in treating conditions like gout.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes such as COX and xanthine oxidase, these compounds can modulate inflammatory responses and uric acid levels.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to the observed antimicrobial effects.

Data Summary

Activity TypeTarget Enzyme/OrganismIC50/MIC ValueReference
AntibacterialVarious Gram-positive/negative bacteriaMIC comparable to standard antibiotics
Anti-inflammatoryCOX-119.45 μM
Anti-inflammatoryCOX-223.8 μM
Xanthine oxidase inhibitionXanthine oxidaseSubmicromolar range

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anti-inflammatory effects. For instance, a study highlighted the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a triazole moiety, which showed significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. The compounds activated the Nrf2-HO-1 signaling pathway, reducing reactive oxygen species (ROS) production and alleviating inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various bacterial strains and fungi. A recent study indicated that compounds containing the triazole structure demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of research interest. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, specific triazole derivatives were tested against glioblastoma cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways .

Case Study 1: Anti-inflammatory Mechanism Exploration

A series of experiments were conducted using microglial BV-2 cells treated with LPS to mimic neuroinflammation. The introduction of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives resulted in a marked decrease in NO production and inflammatory cytokine levels. Molecular docking studies suggested that these compounds bind effectively to Nrf2-related sites, enhancing their anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In vitro assays were performed to assess the antimicrobial activity of synthesized triazole derivatives against various pathogens. The results indicated that certain derivatives exhibited high potency against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Table 1: Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineResult
e2Anti-inflammatoryBV-2 Microglial CellsReduced IL-6, TNF-α levels
e16AnticancerLN229 GlioblastomaInduced apoptosis; reduced cell viability
e20AntimicrobialE. coliInhibition zone: 15 mm

Table 2: Synthesis Overview

Synthesis MethodReaction TypeYield (%)
Nucleophilic substitutionTriazole formation85
CycloadditionTriazole ring formation90

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPAMHUYLIYTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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